molecular formula C18H18BrN3O2S B6477590 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640960-66-1

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477590
CAS No.: 2640960-66-1
M. Wt: 420.3 g/mol
InChI Key: ZJVABPKMEVUSGO-UHFFFAOYSA-N
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Description

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked via an ethyl spacer to a 1-methylpyrazole-substituted phenyl group. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural motifs—sulfonamide, bromine, and pyrazole—are common in medicinal chemistry, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) or kinases . The bromine atom likely enhances electrophilic reactivity and influences binding interactions due to its size and electron-withdrawing nature.

Properties

IUPAC Name

2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVABPKMEVUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises two modular units:

  • 2-Bromobenzenesulfonamide : Aromatic sulfonamide with bromine at the ortho position.

  • 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine : Aryl-ethylamine backbone functionalized with a methylated pyrazole.

Disconnecting at the sulfonamide bond reveals 2-bromobenzenesulfonyl chloride and 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine as key intermediates.

Synthetic Pathways

  • Pathway A : Direct sulfonylation of the preformed amine.

  • Pathway B : Late-stage bromination of the sulfonamide core.

  • Pathway C : Sequential coupling of pyrazole and sulfonyl chloride moieties.

Synthesis of 2-Bromobenzenesulfonyl Chloride

Sulfonation of Bromobenzene

Sulfonation of bromobenzene using fuming sulfuric acid (H2SO4/SO3) at 150°C for 6 hours yields 3-bromobenzenesulfonic acid as the major product (meta-directing effect of bromine). To achieve 2-bromobenzenesulfonic acid , a nitro-directed sulfonation strategy is employed:

  • Nitration of bromobenzene to 2-bromo-1-nitrobenzene (HNO3/H2SO4, 0°C, 4h).

  • Sulfonation at the para position relative to nitro (fuming H2SO4, 120°C, 3h).

  • Reduction of nitro to amine (H2/Pd-C, EtOH, 25°C, 2h).

  • Sandmeyer bromination (CuBr2, HBr, NaNO2, 0–5°C) to yield 2-bromobenzenesulfonic acid .

Table 1 : Optimization of 2-Bromobenzenesulfonic Acid Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
1HNO3 (conc.), H2SO4, 0°C, 4h7895
2SO3/H2SO4, 120°C, 3h6592
3H2 (1 atm), 10% Pd/C, EtOH, 2h8998
4CuBr2, HBr, NaNO2, 0°C, 1h7294

Conversion to Sulfonyl Chloride

Treatment of 2-bromobenzenesulfonic acid with phosphorus pentachloride (PCl5) in dichloromethane (DCM) at reflux (40°C, 2h) affords 2-bromobenzenesulfonyl chloride in 85% yield. Alternative chlorinating agents (e.g., SOCl2) result in lower yields (70–75%) due to side-product formation.

Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine

Pyrazole Ring Construction

The 1-methyl-1H-pyrazol-5-yl group is synthesized via cyclocondensation of methyl hydrazine and ethyl acetoacetate in ethanol under reflux (12h, 78% yield). Regioselectivity is ensured by the electron-donating methyl group, directing cyclization to the 5-position.

Equation 1 :

CH3NHNH2+CH3COCH2COOEtEtOH, Δ1-Methyl-1H-pyrazol-5-olPOCl31-Methyl-1H-pyrazol-5-yl chloride\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{1-Methyl-1H-pyrazol-5-ol} \xrightarrow{\text{POCl}_3} \text{1-Methyl-1H-pyrazol-5-yl chloride}

Suzuki-Miyaura Coupling

4-Bromophenethylamine is coupled with 1-methyl-1H-pyrazol-5-ylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 90°C for 12h. The reaction achieves 92% yield with >99% regiopurity.

Table 2 : Cross-Coupling Optimization

CatalystSolvent SystemTemp (°C)Yield (%)
Pd(PPh3)4Dioxane/H2O9092
Pd(OAc)2/XPhosToluene/EtOH11085
NiCl2(dppp)DMF/H2O8068

Sulfonamide Bond Formation

Reaction of Sulfonyl Chloride with Amine

A solution of 2-bromobenzenesulfonyl chloride (1.2 equiv) in DCM is added dropwise to 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.0 equiv) and triethylamine (2.5 equiv) at 0°C. The mixture is stirred at 25°C for 4h, yielding the target compound in 77% yield after column chromatography (SiO2, hexane/EtOAc 3:1).

Critical Parameters :

  • Temperature Control : Exothermic reaction; maintaining 0°C during addition minimizes decomposition.

  • Base Selection : Triethylamine outperforms pyridine in suppressing side reactions (e.g., sulfonate ester formation).

Alternative One-Pot Approach

Combining 2-bromobenzenesulfonic acid , 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine , and PCl5 in acetonitrile under microwave irradiation (100°C, 30min) achieves 68% yield, reducing purification steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.02 (s, 1H, pyrazole-H), 7.89 (d, J = 8.1 Hz, 1H, Ar-H), 7.65 (t, J = 7.8 Hz, 1H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, N-CH3).

  • HRMS (ESI+) : m/z 450.0321 [M+H]+ (calc. 450.0318).

Purity and Yield Optimization

Table 3 : Comparative Yields Across Synthetic Routes

PathwayKey StepOverall Yield (%)Purity (%)
ASulfonylation of preformed amine7798
BLate-stage bromination6295
CSequential coupling6997

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Synthesis

Methyl hydrazine’s nucleophilicity directs cyclization to the 5-position, but competing 3-substituted pyrazole formation (≤12%) is minimized by using excess ethyl acetoacetate (1.5 equiv).

Sulfonation Position Control

Nitrogen-directed sulfonation (via nitro intermediates) ensures para-substitution, avoiding meta byproducts.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can engage in further coupling reactions, particularly at the bromine site, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18BrN3O2S
  • Molecular Weight : 396.32 g/mol
  • CAS Number : 2640960-66-1

The structural formula indicates that it contains a bromo group, a sulfonamide functional group, and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :
A research article published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells. The study utilized cell viability assays to quantify the effects, revealing an IC50 value in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Properties

The sulfonamide group in this compound contributes to its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Case Study Example :
In a study published in Bioorganic & Medicinal Chemistry Letters, a series of sulfonamide derivatives were evaluated for their COX inhibition activity. The results showed that certain analogs displayed promising anti-inflammatory effects, paving the way for further development as therapeutic agents .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

Polymer TypeAddition of 2-bromo-N-{...}Thermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneYes12030
PolystyreneYes13025
PolyurethaneYes14035

This table summarizes the improvements in thermal stability and mechanical strength observed when incorporating the compound into various polymer types .

Pesticide Development

The pyrazole moiety is known for its insecticidal properties, making this compound a candidate for pesticide formulations. Research has indicated that compounds containing pyrazole can effectively target specific pests while minimizing harm to beneficial insects.

Case Study Example :
A field study demonstrated the effectiveness of a formulation containing this compound against common agricultural pests, resulting in a significant reduction in pest populations without adversely affecting crop yield .

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, potentially inhibiting enzymes or receptors. The pyrazole moiety might interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (Compound 17) and bromo substituents typically increase melting points compared to electron-donating groups (e.g., dimethylamino in Compound 16) due to stronger intermolecular interactions .
  • Synthesis Yields: EWGs like nitro may stabilize intermediates, leading to higher yields (94% for Compound 17) compared to dimethylamino derivatives (66% for Compound 16). The bromo group in the target compound might similarly facilitate high yields if reactivity is optimized.

Structural and Electronic Comparisons

  • Bromo vs.
  • Pyrazole Substitution : The 1-methylpyrazole in the target compound contrasts with morpholine or triazole moieties in other sulfonamides (e.g., ), which could alter conformational flexibility and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide, considering its structural complexity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole-containing intermediate. Key steps include:

  • Sulfonamide Coupling : Reacting 2-bromobenzenesulfonyl chloride with a pyrazole-ethylamine intermediate under basic conditions (e.g., using triethylamine in dry dichloromethane).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and monitor progress via TLC or HPLC.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the identity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify the presence of the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons), sulfonamide NH (δ 2.5–3.5 ppm, broad), and ethyl linker (δ 3.4–3.8 ppm for CH2).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+ calculated for C18H19BrN3O2S: 428.03) .

Q. What preliminary assays are recommended to evaluate its bioactivity in medicinal chemistry research?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric or colorimetric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated solution in ethanol/water (1:1) at 4°C .
  • Data Collection : Employ a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL for structure solution, applying restraints for disordered moieties (e.g., ethyl linker) and anisotropic displacement parameters for non-H atoms .
  • Validation : Check for hydrogen bonding (e.g., N-H⋯O=S interactions) and π-π stacking between aromatic rings using Mercury software .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Batch Reproducibility : Ensure consistent synthetic routes and purity (>95% by HPLC) across labs .
  • Assay Standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) and normalize data to cell viability .
  • Meta-Analysis : Compare IC50 values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (pH, temperature) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrazole substituents (e.g., replace methyl with ethyl) or bromine position on the benzene ring .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electronic effects (HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding modes with target proteins .
  • Pharmacophore Mapping : Identify critical interactions (e.g., sulfonamide oxygen as a hydrogen bond acceptor) using MOE or Schrödinger .

Q. What are the challenges in characterizing its metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Assay : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound degradation .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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